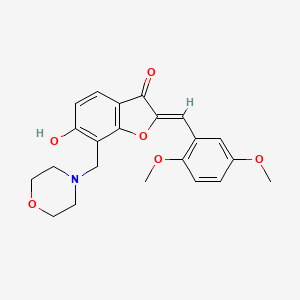

(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

描述

(Z)-2-(2,5-Dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene group at position 2, a hydroxyl group at position 6, and a morpholinomethyl substituent at position 6. The 2,5-dimethoxybenzylidene moiety introduces electron-donating methoxy groups, which may enhance conjugation and stability.

属性

IUPAC Name |

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-26-15-3-6-19(27-2)14(11-15)12-20-21(25)16-4-5-18(24)17(22(16)29-20)13-23-7-9-28-10-8-23/h3-6,11-12,24H,7-10,13H2,1-2H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHJDLKFWZTXHL-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has gained attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a benzofuran core with various substituents that influence its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including our compound of interest. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 5 | Induction of apoptosis via ROS generation |

| MDA-MB-231 | 10 | Inhibition of cell proliferation |

| HL60 (Leukemia) | 0.1 | Caspase activation leading to cell death |

The compound has shown significant cytotoxic effects against K562 and HL60 leukemia cells, with an IC50 value as low as 0.1 µM, indicating potent activity against malignant cells without affecting normal cell viability .

Anti-inflammatory Activity

Research indicates that benzofuran derivatives can exhibit substantial anti-inflammatory effects. The compound was tested for its ability to modulate pro-inflammatory cytokines. The results are summarized below:

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 93.8 |

| IL-1 | 98 |

| IL-8 | 71 |

These findings suggest that this compound effectively reduces inflammation by inhibiting key cytokines involved in inflammatory processes .

Antioxidant Activity

The antioxidant properties of this compound were evaluated through various assays measuring its ability to scavenge free radicals. The compound demonstrated a significant reduction in oxidative stress markers, which is crucial for preventing cellular damage:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | 85% scavenging at 50 µM |

| ABTS Assay | IC50 = 20 µM |

These results indicate that the compound acts as a potent antioxidant, protecting cells from oxidative damage .

Case Studies

A notable case study involved the administration of the compound to mice models with induced inflammatory conditions. The study revealed a marked improvement in symptoms and a reduction in inflammatory markers when treated with this compound compared to control groups receiving placebo treatments. Histopathological analysis confirmed reduced tissue damage and inflammation in treated specimens.

相似化合物的比较

Structural Analogs with Benzofuran-3(2H)-one Core

The target compound shares its core structure with several analogs, differing primarily in substituent patterns and electronic effects:

Key Observations :

- In contrast, the 2-fluoro substituent in introduces electron-withdrawing effects, which may alter redox properties or binding interactions.

- The piperazinylmethyl substituent in further increases polarity with its hydroxyethyl side chain.

- Steric Considerations : The 3-methylbenzylidene group in introduces steric hindrance compared to the planar 2,5-dimethoxy substituent in the target compound, which may affect molecular packing or receptor binding.

Physicochemical Properties

Spectroscopic Trends :

- ¹H NMR: The target’s methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm) would resemble those in (δ 2.24 ppm for CH₃, δ 7.41 for Ar-H). The morpholine protons (δ ~3.5–4.0 ppm) differ from dimethylamino (δ ~2.2–3.0 ppm) in .

- IR: Strong absorption for C=O (benzofuranone, ~1700 cm⁻¹) and O-H (~3200–3500 cm⁻¹) are common across analogs.

常见问题

Q. How is the Z-configuration of the benzylidene moiety confirmed in this compound?

The Z-configuration is determined using nuclear Overhauser effect (NOE) correlations in NMR spectroscopy. For example, in similar benzofuran derivatives, the =CH proton in the benzylidene group shows NOE interactions with adjacent aromatic protons, confirming spatial proximity consistent with the Z-isomer. X-ray crystallography is also definitive; studies on analogous compounds (e.g., (Z)-2-(2,5-dihydroxybenzylidene) derivatives) resolved crystal structures to validate stereochemistry .

Q. What spectroscopic methods are critical for structural characterization?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, OH stretches at ~3400 cm⁻¹) .

- NMR (¹H, ¹³C) : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons, and =CH signals at δ ~7.9–8.1 ppm) and carbon frameworks .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M-H]⁻ ions) .

Q. What synthetic routes are typical for benzofuran-3(2H)-one derivatives?

Common methods involve:

- Aldol-like condensation : Reacting substituted benzaldehydes with benzofuran precursors in acetic anhydride/acetic acid with sodium acetate as a catalyst under reflux .

- Demethylation : Hydrolysis of methoxy groups (e.g., using BBr₃ or HBr/AcOH) to yield hydroxy derivatives, as seen in related compounds .

Advanced Research Questions

Q. How can synthesis yield be optimized for sterically hindered derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Catalyst tuning : Use of mild bases (e.g., NaOAc) avoids side reactions, as demonstrated in syntheses of morpholinomethyl-containing analogs .

- Reaction monitoring : HPLC or TLC tracks intermediate formation to optimize reflux duration (typically 2–12 hours) .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH-dependent studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage and formulation .

- Metabolic stability assays : Liver microsome models identify metabolic hotspots (e.g., demethylation sites) .

Q. How are discrepancies in biological activity data resolved across assay models?

- Dose-response validation : Reproduce assays with standardized concentrations and controls.

- Solvent compatibility checks : DMSO or ethanol vehicle effects on activity are tested at varying concentrations .

- Structural analogs : Compare activity trends with derivatives (e.g., methoxy vs. hydroxy substitutions) to isolate substituent effects .

Data Interpretation Challenges

Q. How to address conflicting NMR data for morpholinomethyl-containing compounds?

- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., hydroxy groups are deshielded in DMSO) .

- Dynamic effects : Rotameric equilibria in morpholinomethyl groups broaden signals; variable-temperature NMR clarifies this .

Q. What strategies improve reproducibility in demethylation reactions?

- Protecting groups : Temporarily shield reactive sites (e.g., benzyl ethers for hydroxy groups) during demethylation .

- Stoichiometric control : Excess BBr₃ (3–5 eq.) ensures complete methoxy cleavage while minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。